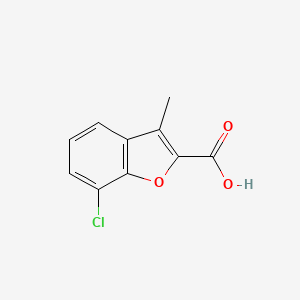

![molecular formula C14H15NO2 B1349619 2-{[(2-Methoxyphenyl)amino]methyl}phenol CAS No. 388110-66-5](/img/structure/B1349619.png)

2-{[(2-Methoxyphenyl)amino]methyl}phenol

Vue d'ensemble

Description

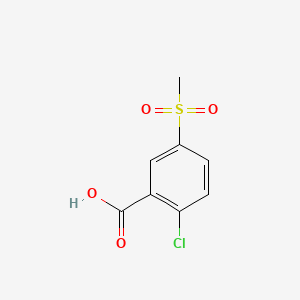

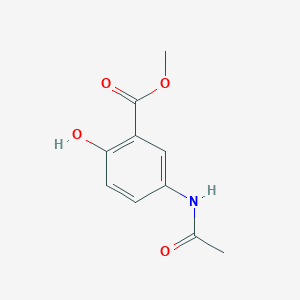

“2-{[(2-Methoxyphenyl)amino]methyl}phenol” is a chemical compound with the molecular formula C14H15NO2 and a molecular weight of 229.281. It is used for proteomics research1.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature2. For instance, the molecular structures of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol were synthesized via Schiff bases reduction route2.

Molecular Structure Analysis

The molecular structure of “2-{[(2-Methoxyphenyl)amino]methyl}phenol” consists of asymmetric units of C14H15NO22. The hydroxyl group is involved in intermolecular hydrogen bonding2.

Chemical Reactions Analysis

While specific chemical reactions involving “2-{[(2-Methoxyphenyl)amino]methyl}phenol” are not readily available, phenols, in general, are known to react with active metals such as sodium and potassium to form the corresponding phenoxide3.

Physical And Chemical Properties Analysis

“2-{[(2-Methoxyphenyl)amino]methyl}phenol” is a powder that should be stored at room temperature4. Its melting point is between 133-134 degrees Celsius4.Applications De Recherche Scientifique

Molecular Structure and Synthesis

Research has shown that compounds like "2-{[(2-Methoxyphenyl)amino]methyl}phenol" are synthesized via Schiff bases reduction route, demonstrating their importance as starting materials for the synthesis of various compounds such as azo dyes and dithiocarbamate. These compounds exhibit significant molecular structures, stabilized by secondary intermolecular interactions, making them crucial for further chemical synthesis and applications (Ajibade & Andrew, 2021).

Antioxidant Activities

Some derivatives have been evaluated for their antioxidant capacities, where methoxy-substituted compounds showed higher activities. This implies that the electron-donating group of the compound increases its antibacterial and antioxidant activities, highlighting the potential for developing new antioxidant agents (Oloyede-Akinsulere et al., 2018).

Anticancer Activity

Research into the anticancer activity of "2-methoxy-4-((4-methoxyphenilimino)-methyl)-phenol compound" on T47D breast cancer cells revealed that it exhibited weak activity in inhibiting these cells. This study provides a foundation for further exploration into the therapeutic potential of such compounds (Sukria et al., 2020).

Coordination Chemistry

The coordination chemistry of ligands related to "2-{[(2-Methoxyphenyl)amino]methyl}phenol" has been explored, leading to the synthesis of dimetallic and monometallic complexes. These studies offer insights into the structure and properties of metal complexes formed with such ligands, contributing to the field of coordination chemistry and potentially to applications in catalysis and materials science (Hajiashrafi et al., 2019).

Corrosion Inhibition

Amine derivative compounds, including those related to "2-{[(2-Methoxyphenyl)amino]methyl}phenol," have been synthesized and investigated for their corrosion inhibition performance on mild steel in HCl medium. This research highlights the potential application of these compounds as corrosion inhibitors, which is crucial for protecting industrial materials (Boughoues et al., 2020).

Safety And Hazards

The safety and hazards associated with “2-{[(2-Methoxyphenyl)amino]methyl}phenol” are not explicitly mentioned in the available literature. However, it’s important to handle all chemicals with appropriate safety measures.

Orientations Futures

The future directions for “2-{[(2-Methoxyphenyl)amino]methyl}phenol” are not explicitly mentioned in the available literature. However, given its use in proteomics research1, it may have potential applications in the development of new biochemicals.

Please note that this information is based on the available literature and may not be fully comprehensive. Always refer to the most recent and relevant scientific literature for detailed and updated information.

Propriétés

IUPAC Name |

2-[(2-methoxyanilino)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-17-14-9-5-3-7-12(14)15-10-11-6-2-4-8-13(11)16/h2-9,15-16H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRWOADPHRVVBEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NCC2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20368457 | |

| Record name | 2-[(2-Methoxy-phenylamino)-methyl]-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(2-Methoxyphenyl)amino]methyl}phenol | |

CAS RN |

388110-66-5 | |

| Record name | 2-[(2-Methoxy-phenylamino)-methyl]-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Phenoxybenzo[d]thiazol-2-amine](/img/structure/B1349573.png)

![2-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1349581.png)

![7-(chloromethyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1349597.png)

![Isopropyl 2-[(chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1349601.png)